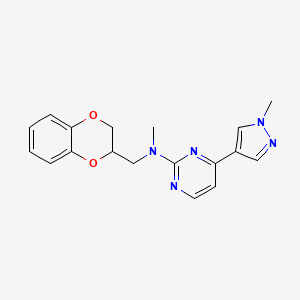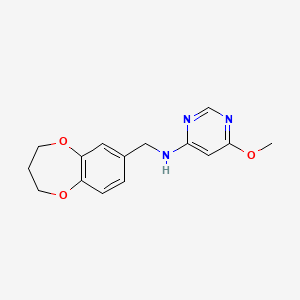![molecular formula C17H28N2O3 B4533897 1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone](/img/structure/B4533897.png)
1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives can be accomplished through a variety of methods. One efficient approach involves a three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. This method enables the rapid assembly of multisubstituted isoquinolines and heterocycle-fused pyridines from readily available substrates (Zheng et al., 2012). Additionally, pyrrolo[2,1-a]isoquinoline derivatives have been synthesized from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process (Luo et al., 2023).
Molecular Structure Analysis
The molecular structure and the stereochemistry of such complex molecules are crucial for their reactivity and properties. For instance, the two-dimensional NMR spectral assignment and the X-ray structural determination have been reported for certain derivatives, providing insights into their molecular configurations (Shiotani et al., 1988).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, highlighting their versatility. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offers a facile synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007). Another example is the modification of pyrrolo[2,1-a]isoquinolines via methylenation, leading to methylene-bridged derivatives with significant yields (Li et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed structural analyses, like the crystal structure determination of certain derivatives, provide valuable information for understanding these properties (Yıldırım et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the application of isoquinoline derivatives. For instance, the synthesis and analgesic activity study of certain derivatives indicate the potential for pharmaceutical applications, underlining the importance of understanding their chemical behavior (Denislamova et al., 2012).
Propriétés
IUPAC Name |
1-[2-[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-16(2)9-14(20)19(12-16)11-15(21)18-8-7-17(22)6-4-3-5-13(17)10-18/h13,22H,3-12H2,1-2H3/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXKJPNORDISO-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1)CC(=O)N2CCC3(CCCCC3C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)N(C1)CC(=O)N2CC[C@]3(CCCC[C@H]3C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4533827.png)
![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)
![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)
![3-({4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1-indanone](/img/structure/B4533861.png)
![(5S)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4533870.png)
![3-chloro-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4533875.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4533877.png)
![(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4533890.png)


![N-(3,4-dimethylphenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinamine](/img/structure/B4533913.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B4533930.png)
![2-(2-aminoethyl)-N-[3,3-dimethyl-1-(3-pyridinyl)butyl]-4-quinazolinamine dihydrochloride](/img/structure/B4533931.png)